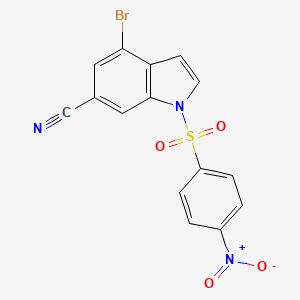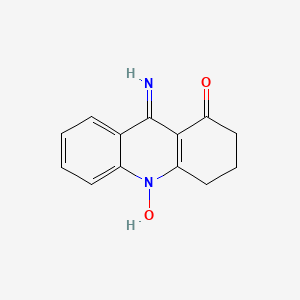
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-nitrobenzenesulfonyl chloride with 3-morpholin-4-ylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Reduction: Formation of 4-(3-morpholin-4-ylpropylamino)-3-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-morpholin-4-ylpropylamino)propanenitrile
- N-(3-Aminopropyl)morpholine
- 2-bromo-3-(morpholin-4-yl)propionic acid esters
Uniqueness
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C13H20N4O5S |
|---|---|
Poids moléculaire |
344.39 g/mol |
Nom IUPAC |
4-(3-morpholin-4-ylpropylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H20N4O5S/c14-23(20,21)11-2-3-12(13(10-11)17(18)19)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2,(H2,14,20,21) |
Clé InChI |
SPGOISWFWXZIIH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)


![8-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8586726.png)

![methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B8586736.png)


![Propanedinitrile, [amino(dimethylamino)methylene]-](/img/structure/B8586750.png)



![2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8586767.png)
